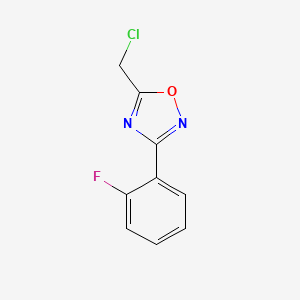

5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

描述

5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group and a fluorophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate 2-fluorobenzoyl chloride. This intermediate then reacts with hydrazine hydrate to form the corresponding hydrazide, which undergoes cyclization with chloroacetyl chloride to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution due to the electron-withdrawing effect of the oxadiazole ring, which polarizes the C–Cl bond. Common nucleophiles include cyanides, amines, and phenols, yielding functionalized derivatives.

Key Examples:

Mechanism : The reaction proceeds via an SN2 pathway , where the nucleophile attacks the electrophilic chloromethyl carbon, displacing chloride. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states .

Oxidation Reactions

The oxadiazole ring can be oxidized to form N-oxide derivatives, altering electronic properties and biological activity.

Experimental Conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ | Acidic or basic aqueous medium | 3-(2-Fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole N-oxide |

| KMnO₄ | Aqueous H₂SO₄, 0–5°C | Oxadiazole ring-opened products |

Oxidation with H₂O₂ selectively targets the oxadiazole ring’s nitrogen atoms, forming stable N-oxides. Stronger oxidants like KMnO₄ may cleave the ring, producing carboxylic acid derivatives.

Reduction Reactions

Reduction of the oxadiazole ring or chloromethyl group generates amines or thioethers, expanding utility in drug design.

Examples:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 3-(2-Fluorophenyl)-5-(aminomethyl)-1,2,4-oxadiazole |

| NaBH₄/CS₂ | Methanol, 50°C | 3-(2-Fluorophenyl)-5-(methylthio)-1,2,4-oxadiazole |

LiAlH₄ reduces the oxadiazole ring to form a diamine, while NaBH₄ with CS₂ converts the chloromethyl group to a thioether.

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed cross-coupling to form carbon–carbon bonds.

Suzuki–Miyaura Coupling:

| Reagents | Conditions | Product |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C | 3-(2-Fluorophenyl)-5-(aryl/alkyl-methyl)-1,2,4-oxadiazole |

This method enables the introduction of aryl or alkyl groups, enhancing structural diversity for pharmaceutical screening.

Comparative Reaction Analysis

| Reaction Type | Rate (Relative) | Primary Factors Influencing Reactivity |

|---|---|---|

| Nucleophilic Substitution | High | Solvent polarity, nucleophile strength |

| Oxidation | Moderate | Oxidizing agent strength, pH |

| Reduction | Low to moderate | Reducing agent selectivity, temperature |

科学研究应用

Pharmacological Applications

-

Metabotropic Glutamate Receptor Modulation

- Recent studies have explored the potential of 1,2,4-oxadiazole derivatives, including 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole, as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). These compounds demonstrated significant anxiolytic and antipsychotic-like properties in animal models. For instance, specific derivatives exhibited EC50 values ranging from 282 to 656 nM for mGlu4 receptor modulation .

Compound ID Activity Type EC50 (nM) 62 mGlu4 PAM 282 60 mGlu4 PAM 656 - Antibacterial Activity

- Farnesoid X Receptor Antagonism

Case Studies

-

Study on mGlu4 Receptor Modulators

- A comprehensive evaluation of oxadiazole derivatives revealed that certain compounds not only acted as positive allosteric modulators but also possessed favorable pharmacokinetic profiles. The study highlighted compound 62's comparable effects to clozapine in reducing head twitch responses in animal models .

-

Antibacterial Screening

- In a systematic investigation of various oxadiazole derivatives for antibacterial activity, researchers synthesized several compounds and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited potent antibacterial effects, suggesting their potential use in developing new antibiotics .

作用机制

The mechanism of action of 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

相似化合物的比较

Similar Compounds

- 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

- 5-(Chloromethyl)-3-(2-bromophenyl)-1,2,4-oxadiazole

- 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. This fluorine substitution can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications.

生物活性

5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNO

- Molecular Weight : 212.61 g/mol

- CAS Number : 110704-45-5

- Purity : Typically >98% .

Synthesis of this compound

The synthesis of this oxadiazole derivative generally involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The presence of halogen substituents such as chlorine and fluorine enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit promising anticancer properties. For instance:

- Cytotoxicity Studies : In vitro assays have shown that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values for these compounds often fall within the micromolar range, indicating potent activity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Similar oxadiazole derivative | HeLa | 2.41 |

The mechanism by which this compound exerts its biological effects may involve:

- Induction of Apoptosis : Flow cytometry assays indicate that these compounds can induce apoptosis in cancer cells in a dose-dependent manner.

- Topoisomerase Inhibition : Some studies suggest that oxadiazole derivatives may inhibit topoisomerase I activity, a crucial enzyme involved in DNA replication and repair .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary evaluations indicate that oxadiazole derivatives can exhibit antibacterial and antifungal properties:

- Antibacterial Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or function .

Study on Anticancer Activity

In a recent study focused on a library of oxadiazole derivatives:

- Researchers synthesized several new compounds and tested their antiproliferative activity against human tumor cell lines.

- The findings indicated that certain derivatives exhibited superior cytotoxicity compared to established chemotherapeutic agents like doxorubicin .

Study on Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of oxadiazole derivatives:

常见问题

Basic Research Questions

Q. What are the standard spectroscopic techniques for confirming the structure and purity of 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole?

The compound is typically characterized using a combination of IR spectroscopy (to identify functional groups like C-Cl and C=N), ¹H and ¹³C NMR (to confirm substituent positions and chloromethyl group integration), mass spectrometry (for molecular ion verification), and elemental analysis (to validate stoichiometry). For example, in related oxadiazole derivatives, NMR signals for the chloromethyl group appear as singlets near δ 4.5–4.8 ppm in ¹H spectra, while fluorophenyl protons show distinct splitting patterns .

Q. How can synthetic protocols for this compound be optimized to improve yield?

Optimization involves varying reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C for cyclization steps), and catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions). Pre-activation of intermediates, such as amidoximes, prior to cyclization with chloromethylating agents (e.g., chloroacetyl chloride) can enhance reaction efficiency. Parallel monitoring via TLC or HPLC ensures intermediate stability .

Q. What safety protocols are critical when handling chloromethyl-containing oxadiazoles?

Chloromethyl groups are alkylating agents and potential carcinogens. Use fume hoods , nitrile gloves , and chemical-resistant lab coats . Avoid inhalation and skin contact. Waste should be neutralized with 10% sodium thiosulfate before disposal. Emergency protocols for spills (e.g., immediate absorption with vermiculite) must be established .

Advanced Research Questions

Q. How can conflicting NMR data for the fluorophenyl and chloromethyl groups be resolved?

Discrepancies in splitting patterns or chemical shifts may arise from solvent effects or conformational dynamics. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Computational modeling (DFT or MD simulations) can predict preferred conformers and validate experimental data. For example, coupling constants (J values) between fluorophenyl protons and adjacent carbons can be cross-checked with DFT-calculated dihedral angles .

Q. What strategies are effective for determining the crystal structure of fluorophenyl-substituted oxadiazoles?

Single-crystal X-ray diffraction is the gold standard. Crystallize the compound in a solvent mixture (e.g., EtOH/CHCl₃) to obtain high-quality crystals. Refinement parameters (R factor < 0.05) and data-to-parameter ratios (>15:1) ensure accuracy. The fluorophenyl ring’s planarity and chloromethyl group orientation can be analyzed using software like SHELXL or OLEX2 .

Q. How do substituents on the oxadiazole ring influence electronic properties and reactivity?

Electron-withdrawing groups (e.g., -F, -Cl) increase the electrophilicity of the oxadiazole ring, enhancing nucleophilic substitution at the chloromethyl position. Hammett constants (σ) for substituents correlate with reaction rates in SN2 mechanisms. For instance, 2-fluorophenyl groups (σ ≈ 0.78) accelerate substitution compared to non-fluorinated analogs. UV-vis spectroscopy can quantify π→π* transitions affected by substituents .

Q. What computational methods predict the bioactivity of derivatives of this compound?

Structure-activity relationship (SAR) studies combined with molecular docking (e.g., AutoDock Vina) identify key interactions with biological targets. For example, fluorophenyl groups enhance lipophilicity (logP), improving membrane permeability, while chloromethyl groups enable covalent binding to cysteine residues in enzymes. MD simulations (NAMD/GROMACS) assess binding stability over time .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in mass spectral fragmentation patterns?

Discrepancies may arise from in-source decay or adduct formation. Compare experimental spectra with high-resolution MS (HRMS) data and simulated isotopic patterns (e.g., using ChemCalc). For chloromethyl derivatives, expect [M+2]⁺ peaks (³⁷Cl isotope) at ~33% intensity relative to [M]⁺. Contaminants can be ruled out via HPLC purification .

Q. Why might elemental analysis results deviate from theoretical values for this compound?

Impurities (e.g., unreacted starting materials or solvent residues) are common causes. Recrystallize the compound multiple times and re-analyze. For C₉H₆ClFN₂O, carbon and nitrogen percentages should align within ±0.3% of calculated values. Combustion analysis under oxygen-rich conditions improves accuracy .

Q. Methodological Guidance

Q. What steps ensure reproducibility in synthesizing fluorophenyl-oxadiazole derivatives?

Document all variables: stoichiometry, solvent purity, and reaction time. Use controlled atmosphere techniques (e.g., Schlenk lines) for moisture-sensitive steps. Validate each intermediate via spectroscopic cross-checks. Publish detailed procedures in open-access repositories (e.g., ChemRxiv) to enable peer validation .

属性

IUPAC Name |

5-(chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTFQFIWFLMIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-45-5 | |

| Record name | 5-(chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。